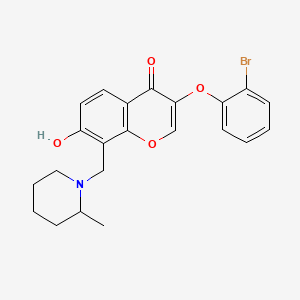

3-(2-bromophenoxy)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromenone derivatives typically involves the Knoevenagel reaction, a classic carbon-carbon bond-forming reaction, among other methods. For instance, the compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized using the Knoevenagel reaction, demonstrating the utility of this approach in creating complex chromenone structures (Elenkova et al., 2014). Another example involves a one-pot, multicomponent synthesis using CeCl3·7H2O as a catalyst to create 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, highlighting the versatility and efficiency of current synthetic methodologies (Wu et al., 2011).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was elucidated, showing the compound's ability to form hydrogen bonds and its crystallization in the monoclinic system (Manolov et al., 2008).

Chemical Reactions and Properties

Chromenone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the synthesis of Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and Chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions showcases the compound's reactivity and potential for creating heterocyclic compounds (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility and crystallization behavior, can be influenced by their functional groups and molecular structure. Sensitivity to solvent polarity and hydrogen bonding capabilities were observed in studies, which have implications for their physical properties and applications (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties of chromenone derivatives, such as their acidity, reactivity with different reagents, and potential for forming various chemical bonds, make them versatile compounds in organic synthesis. The acid dissociation constants and sensitivity to solvent polarity highlight their reactive nature and potential for diverse chemical transformations (Elenkova et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

The compound, 3-(2-bromophenoxy)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, and its derivatives have been extensively studied for their synthetic routes and chemical properties. For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, a related compound, is used as a precursor in the synthesis of a series of Schiff’s bases and thiazolidin-4-ones, which are later analyzed for their antibacterial activity against various bacterial strains (Čačić et al., 2009). Additionally, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been elucidated, revealing its intra-molecular hydrogen bond characteristics (Manolov et al., 2008).

Biological Activities

Various derivatives of the compound have demonstrated notable biological activities. Pd(II) complexes of chromone-based Schiff bases, including structures similar to the compound , have been synthesized and characterized. These complexes display antimicrobial activity and exhibit potential as antioxidant agents, DNA cleavage agents, and cytotoxic agents against certain cell lines, with results comparable to the standard drug cisplatin in some cases (Kavitha & Reddy, 2016). Furthermore, coumarin derivatives, like 4-methyl-7-hydroxy coumarin and its derivatives, have been synthesized and assessed for their efficacy as biopesticides against mosquito vectors (Deshmukh et al., 2008).

Material Science and Photoreactivity

Research into the synthesis of new polyhydroxylated 2,3-diaryl-9h-xanthen-9-ones, starting from compounds including 3-bromo-2-methyl-4H-chromen-4-one, has provided insights into the photoreactivity and potential applications in material sciences (Santos et al., 2009). Additionally, a green synthesis route for thieno[2,3-c]xanthen-6-ones through photoirradiation of chromenone derivatives demonstrates the potential of these compounds in developing environmentally friendly synthetic processes (Jindal et al., 2014).

properties

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4/c1-14-6-4-5-11-24(14)12-16-18(25)10-9-15-21(26)20(13-27-22(15)16)28-19-8-3-2-7-17(19)23/h2-3,7-10,13-14,25H,4-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOVCKQFQWRSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenoxy)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)